(5-Bromo-3-methoxypyridin-2-yl)methanol
Overview
Description
“(5-Bromo-3-methoxypyridin-2-yl)methanol” is a chemical compound with the empirical formula C7H8BrNO2 . It has a molecular weight of 218.05 and is typically in solid form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The SMILES string for “(5-Bromo-3-methoxypyridin-2-yl)methanol” is COc1cc(Br)cnc1CO . This notation provides a way to represent the structure of the compound in a text format. The InChI key, another form of chemical structure representation, is PMFAMDOUBXZRSN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound “(5-Bromo-3-methoxypyridin-2-yl)methanol” has a molecular weight of 218.05 . It is typically in solid form . The predicted density is 1.595±0.06 g/cm3, and the predicted boiling point is 289.2±35.0 °C .Scientific Research Applications
Catalysis and Surface Chemistry
The compound (5-Bromo-3-methoxypyridin-2-yl)methanol has relevance in the field of catalysis and surface chemistry. For instance, Wu et al. (2012) explored the use of methanol in studying surface sites of metal oxide catalysts. Their work on ceria nanocrystals revealed the formation of methoxy species on various surfaces, indicating the utility of methanol in probing catalyst surfaces (Wu et al., 2012).
Reaction Mechanism Studies
The study of reaction mechanisms also utilizes methanol derivatives. Bales et al. (2001) investigated the fragmentation of alkyl radicals, including methoxy derivatives, to understand the formation of olefin cation radicals. This research is significant for understanding complex organic reaction pathways (Bales et al., 2001).
Methanol Conversion Processes
Research by Barthos et al. (2007) focused on methanol conversion processes, particularly the aromatization of methanol over Mo2C/ZSM-5 catalysts. This study highlights the role of methanol in the formation of aromatic compounds, a key area in chemical synthesis (Barthos et al., 2007).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the methoxy group is often employed in compound modifications. Dua and Phillips (1992) discussed the transformation of a bromo derivative to a cyano derivative, emphasizing the role of methoxy groups in synthesizing biologically active compounds (Dua & Phillips, 1992).
Organic Synthesis
Methoxy derivatives are also crucial in organic synthesis. Pews (1990) described the hydrolysis of halopyrimidines to yield hydroxypyrimidines, demonstrating the importance of methoxy groups in synthesizing pyrimidine derivatives (Pews, 1990).
Marine Natural Products
In the study of marine natural products, Xu et al. (2003) isolated bromophenols from a marine alga, where methoxymethyl compounds played a role in understanding the structure and activity of these natural products (Xu et al., 2003).
Safety And Hazards
properties
IUPAC Name |
(5-bromo-3-methoxypyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFAMDOUBXZRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670148 | |
Record name | (5-Bromo-3-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-3-methoxypyridin-2-yl)methanol | |
CAS RN |
1087659-32-2 | |
Record name | (5-Bromo-3-methoxypyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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